(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
501015-23-2
VCID:
VC2004870
InChI:
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1
SMILES:
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-]
Molecular Formula:
C14H18N2O6
Molecular Weight:
310.3 g/mol
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
CAS No.: 501015-23-2
Cat. No.: VC2004870
Molecular Formula: C14H18N2O6
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 501015-23-2 |
---|---|
Molecular Formula | C14H18N2O6 |
Molecular Weight | 310.3 g/mol |
IUPAC Name | (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |
Standard InChI | InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 |
Standard InChI Key | SAVFDQXYVJSWEN-SNVBAGLBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator